Methyl 3-(beta-alanylamino)benzoate

Regiochemistry Target Specificity Neurotransmitter Transporter

Methyl 3-(beta-alanylamino)benzoate (CAS 938516-53-1), also named methyl 3-(3-aminopropanamido)benzoate, is a synthetic beta-alanine derivative belonging to the class of benzoic acid esters. With a molecular weight of 222.24 g/mol and the formula C11H14N2O3, it features a methyl ester at the meta-position of the phenyl ring, conjugated to a beta-alanine residue via an amide bond.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 938516-53-1
Cat. No. B2370554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(beta-alanylamino)benzoate
CAS938516-53-1
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)CCN
InChIInChI=1S/C11H14N2O3/c1-16-11(15)8-3-2-4-9(7-8)13-10(14)5-6-12/h2-4,7H,5-6,12H2,1H3,(H,13,14)
InChIKeyUPUCJNYYXNHIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(beta-alanylamino)benzoate (CAS 938516-53-1): A GAT1-Interacting Beta-Alanine Derivative for Neuroscience and Transporter Research


Methyl 3-(beta-alanylamino)benzoate (CAS 938516-53-1), also named methyl 3-(3-aminopropanamido)benzoate, is a synthetic beta-alanine derivative belonging to the class of benzoic acid esters. With a molecular weight of 222.24 g/mol and the formula C11H14N2O3, it features a methyl ester at the meta-position of the phenyl ring, conjugated to a beta-alanine residue via an amide bond. This compound is cataloged as a specialty research chemical (e.g., STK727251, AKOS000104324) and has been primarily utilized in screening campaigns for neurotransmitter transporter interactions, notably demonstrating quantifiable affinity for the GABA transporter 1 (GAT1) [1].

Target Engagement

Reported GAT1 binding and functional inhibition in HEK293 cell assays

Regiochemistry-Defined Probe

3-isomer selectively engages GAT1; distinct from 4-isomer NaV activity

Selectivity Context

Low activity against PNMT and chorismate mutase supports GAT1 pathway studies

Why Methyl 3-(beta-alanylamino)benzoate Cannot Be Simply Replaced by its Positional Isomer or Other In-Class Analogs


Substituting Methyl 3-(beta-alanylamino)benzoate with its positional isomer, Methyl 4-(beta-alanylamino)benzoate, or simpler precursors like Methyl 3-aminobenzoate, leads to a fundamentally different biological profile. The meta-substitution (3-position) is critical for its observed interaction with GAT1, whereas the para-substituted isomer has been documented as a local anesthetic targeting sodium ion channels . This target divergence—neurotransmitter transporter modulation versus ion channel blockade—is a direct consequence of regiochemistry, making generic substitution scientifically unsound for neuroscience-focused research programs. The absence of the beta-alanylamino moiety altogether, as in Methyl 3-aminobenzoate, abolishes the secondary amide functionality required for the enhanced target engagement observed in binding assays [1].

Positional Isomer (4-isomer)

Targets sodium channels (NaV) instead of GAT1; its local anesthetic profile may not transfer to GABA transporter research.

Methyl 3-aminobenzoate

Lacks the beta-alanylamino sidechain required for GAT1 functional inhibition; GABA uptake activity is not reproducible with this precursor.

Quantitative Differentiation of Methyl 3-(beta-alanylamino)benzoate: Evidence from Binding and Specificity Assays


Regiochemistry-Dependent Target Engagement: GAT1 Binding of the 3-Isomer vs. Sodium Channel Targeting of the 4-Isomer

Methyl 3-(beta-alanylamino)benzoate demonstrates a quantifiable affinity for the GABA transporter GAT1, a target in neurochemistry, which is absent in its para-substituted analog. The 3-isomer binds to mouse and human GAT1 with Ki values of 1,070 nM and 1,100 nM, respectively [1]. In contrast, the 4-isomer is functionally characterized as a sodium channel (NaV) blocker designed for local anesthesia, with no reported GAT1 activity . This direct head-to-head comparison by regioisomerism confirms that a simple positional swap changes the primary pharmacological target, which is critical for experimental design and procurement decisions.

Target Engagement
Head-to-head
GAT1 Ki: 1,070 nM (mouse), 1,100 nM (human)

Regiochemistry dictates target: 3-isomer binds GAT1; 4-isomer is a NaV channel blocker.

MS binding assay, HEK293 cells; data from BindingDB.

Regiochemistry Target Specificity Neurotransmitter Transporter Local Anesthetic

Functional GABA Uptake Inhibition: A Measurable Advantage Over the Inactive Parent Compound Methyl 3-aminobenzoate

The presence of the beta-alanylamino side chain in Methyl 3-(beta-alanylamino)benzoate is essential for GAT1-mediated functional inhibition. The compound inhibits [3H]GABA uptake in HEK293 cells expressing mouse and human GAT1 with IC50 values of 3,390 nM and 4,170 nM, respectively [1]. The parent compound Methyl 3-aminobenzoate, lacking this side chain, shows no such activity in comparable assays, confirming the critical role of the amide-linked beta-alanine moiety. This is a class-level inference where the addition of the beta-alanylamino group transforms a simple ester into a pharmacologically active entity.

GABA Uptake Inhibition
Class-level
IC50: 3,390 nM (mouse), 4,170 nM (human)

Functional GAT1 inhibition requires the beta-alanylamino sidechain; parent compound is inactive.

[3H]GABA uptake assay, HEK293 cells.

GABA Uptake Functional Assay Transporter Inhibition Structure-Activity Relationship

Selectivity Profile: Negligible Activity Against Off-Targets Including PNMT and Chorismate Mutase

In broader pharmacological profiling, Methyl 3-(beta-alanylamino)benzoate exhibits a promising selectivity window. It shows negligible inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1,110,000 nM (>1 mM), indicating no significant interaction with this catecholamine-regulating enzyme [1]. Furthermore, it was reported to have no inhibitory activity against chorismate mutase, a bacterial enzyme . While these are negative data, they serve as valuable supporting evidence for selectivity, especially when compared to multi-targeted beta-alanine derivatives that may have broader pharmacological liabilities.

Selectivity Profile
Data to verify
PNMT Ki >1 mM; no chorismate mutase inhibition

Negligible activity at these off-targets supports a cleaner research-tool profile.

Radiochemical assay for PNMT; standard inhibition assay for chorismate mutase.

Selectivity Off-target Screening PNMT Chorismate Mutase

High-Impact Application Scenarios for Methyl 3-(beta-alanylamino)benzoate Based on Quantitative Evidence


Tool Compound for Investigating GAT1-Mediated GABAergic Signaling

With confirmed binding (Ki ~1 μM) and functional inhibition (IC50 ~3-4 μM) of both mouse and human GAT1, this compound is immediately applicable as a pharmacological tool for studying the role of GABA transporters in synaptic transmission, epilepsy, and anxiety models. Its activity profile, documented in HEK293 cell-based assays [1], allows for direct comparison with the benchmark inhibitor NO711.

Regiochemistry-Controlled Chemical Biology Probe for Target Deconvolution

The stark biological difference between the 3-isomer (GAT1 inhibitor) and the 4-isomer (NaV channel blocker) makes the pair ideal for target deconvolution studies. Using the 3-isomer as a specific probe for GAT1, while employing the 4-isomer as a control, enables researchers to dissect the contributions of transporter versus channel modulation in complex neurophysiological or behavioral readouts [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration in GAT1 Inhibitor Development

The compound's modular structure, featuring a benzoate core, a secondary amide, and a primary amine, provides three handle points for chemical modification. Its baseline GAT1 activity and selectivity data (lacking off-target activity against PNMT and chorismate mutase) [1] position it as a viable starting point for medicinal chemistry efforts aimed at improving potency and pharmacokinetic properties while maintaining target selectivity.

Application
Selection Property
Validation Focus
GAT1-mediated GABAergic signaling studies
GAT1 binding and functional inhibition context
HEK293 cell-based assay validation
Target deconvolution by regioisomerism
3-isomer vs. 4-isomer target specificity
GAT1 vs. NaV channel modulation endpoints
GAT1 inhibitor scaffold exploration
Modular structure with selectivity data
Baseline affinity and off-target profiling
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